

Orelabrutinib blood-brain barrier penetration

CSF concentration

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Compound Focus: Orelabrutinib

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Quantitative Data on BBB Penetration

The table below summarizes key pharmacokinetic findings from clinical studies on **orelabrutinib's** penetration into the CNS.

Study Context	CSF Concentration (Median)	CSF/Plasma Free Ratio (Median)	Citation
Relapsed/Refractory Primary CNS Lymphoma (PCNSL)	28.7 ng/mL (range: 11.8-52.7)	59.8% (range: 46.1%-86.7%)	[1]
Newly Diagnosed PCNSL (Prospective Trial)	20.10 ± 14.70 ng/mL	Information not provided in source	[2]

These data confirm that **orelabrutinib** achieves **substantial concentrations in the CSF**, with one study showing over half of the free drug in plasma successfully crossing the blood-brain barrier [1]. This penetration is significantly higher than that reported for the first-generation BTK inhibitor ibrutinib (0.77 ng/mL) [2].

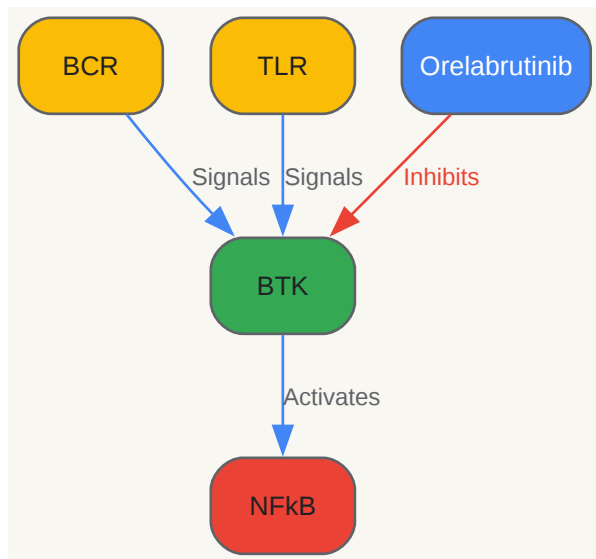
Methodologies for Quantification

The experimental protocol for measuring **orelabrutinib** concentration in biological matrices like plasma and CSF is crucial for generating the above data.

- **Core Analytical Technique:** A validated **liquid chromatography tandem mass spectrometry (LC-MS/MS)** method is used for the precise quantification of **orelabrutinib** in human plasma and cerebrospinal fluid [3]. This technique is favored for its high sensitivity, specificity, and ability to detect low analyte levels in complex biological samples.
- **Sample Collection and Processing:** In clinical studies, paired samples of plasma and CSF are collected from patients [1]. The CSF concentration is a direct measure of drug penetration into the CNS, while the plasma concentration provides a reference point. The ratio of CSF to free (unbound) plasma concentration is then calculated to determine the efficiency of BBB penetration [1].

Biological Rationale & Clinical Correlation

The high BBB penetration of **orelabrutinib** is not just a pharmacokinetic metric but is directly linked to its therapeutic mechanism of action in CNS diseases.



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*Figure: **Orelabrutinib** inhibits BTK, a key node in BCR and TLR signaling pathways that drive NF- κ B activation in CNS lymphoma cells [4] [2].*

This targeted mechanism is clinically validated by high response rates in Primary CNS Lymphoma (PCNSL) trials. Studies of **orelabrutinib**-based combination therapies in both newly diagnosed and relapsed/refractory

PCNSL have reported **complete response (CR) rates ranging from 57.1% to 94.1%** and **overall response rates (ORR) from 71.4% to 97.1%** [5] [6] [2]. Research also indicates that patients with mutations in the BCR/TLR/NF- κ B pathways are more likely to respond to **orelabrutinib**-containing therapy [4] [7].

Key Takeaways for Research & Development

- **Critical Property for CNS Targets:** The high BBB penetration of **orelabrutinib** is a definitive asset for drug developers, establishing a benchmark for future BTK inhibitors intended for CNS indications [8] [1] [2].
- **Biomarker-Guided Application:** Genomic analysis of tumor samples (e.g., MYD88, CD79B mutations) can help identify patient subgroups most likely to benefit from **orelabrutinib**, supporting a precision medicine approach [4] [7].
- **Promising Therapeutic Scope:** Beyond oncology, the ability to target compartmentalized inflammation in the CNS makes **orelabrutinib** a compelling candidate for autoimmune neurology, as seen in its ongoing Phase 2 trials for multiple sclerosis [8] [9].

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